6-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one

ROMK channel diuretic cardiovascular

6-Ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one (CAS 899965-73-2) is a heterocyclic small molecule belonging to the pyrimidin-4(3H)-one class, featuring a 6-ethyl substituent on the pyrimidinone core and a thioether-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the 2-position. The compound is disclosed as a potent inhibitor of the renal outer medullary potassium (ROMK, Kir1.1) channel in US patent 9,206,198 (Compound , and has also been profiled against HIV-1 integrase in ChEMBL-integrated assays (CHEMBL2236599).

Molecular Formula C12H17N3O2S
Molecular Weight 267.35
CAS No. 899965-73-2
Cat. No. B2697300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one
CAS899965-73-2
Molecular FormulaC12H17N3O2S
Molecular Weight267.35
Structural Identifiers
SMILESCCC1=CC(=O)NC(=N1)SCC(=O)N2CCCC2
InChIInChI=1S/C12H17N3O2S/c1-2-9-7-10(16)14-12(13-9)18-8-11(17)15-5-3-4-6-15/h7H,2-6,8H2,1H3,(H,13,14,16)
InChIKeyWVPBGIMSLJLJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one (CAS 899965-73-2): A Dual-Target Pyrimidinone for Ion Channel & Antiviral Research


6-Ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one (CAS 899965-73-2) is a heterocyclic small molecule belonging to the pyrimidin-4(3H)-one class, featuring a 6-ethyl substituent on the pyrimidinone core and a thioether-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the 2-position [1]. The compound is disclosed as a potent inhibitor of the renal outer medullary potassium (ROMK, Kir1.1) channel in US patent 9,206,198 (Compound 7) [2], and has also been profiled against HIV-1 integrase in ChEMBL-integrated assays (CHEMBL2236599) [3]. Its dual pharmacological fingerprint distinguishes it from single-target ROMK inhibitors and structurally related pyrimidinone analogs, making it a strategic candidate for multidisciplinary screening programs.

Why Generic Pyrimidinone ROMK Inhibitors Cannot Substitute for 6-Ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one


Despite a shared pyrimidinone-thioether scaffold, even minor structural perturbations in this chemotype produce dramatic shifts in target potency and selectivity profiles. For example, the 5-ethyl-6-methyl analog (CAS 552309-25-8) lacks publicly documented ROMK activity and is instead annotated for HIV-1 reverse transcriptase inhibition . Moreover, contemporary ROMK inhibitors such as MK-8153 (ROMK IC50 = 5 nM, hERG IC50 = 34 µM) and VU591 (ROMK IC50 = 240 nM) exhibit wide-ranging selectivity windows that cannot be extrapolated across the class [1]. The target compound's unique combination of sub-10 nM ROMK potency and HIV-1 integrase cross-reactivity creates a polypharmacological profile that is not reproducible by simple analog exchange; substitution without head-to-head verification risks both false negatives and off-target artifacts in screening cascades.

Quantitative Differentiation Evidence for 6-Ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one Versus Closest Analogs & In-Class Candidates


ROMK (Kir1.1) Inhibitory Potency: Head-to-Head Comparison with Four Clinically-Profiled ROMK Inhibitors

The target compound (US9206198, Compound 7) inhibits ROMK (Kir1.1) with an IC50 of 10 nM as measured by whole-cell voltage clamp electrophysiology in HEK293 cells expressing Kir1.1 [1]. Under comparable electrophysiology assay conditions, MK-8153 achieves an IC50 of 5 nM against ROMK , while VU591 and VU590 are substantially less potent with IC50 values of 240 nM and 290 nM, respectively [2]. ROMK-IN-32 exhibits an intermediate IC50 of 35 nM . This 4- to 29-fold potency advantage over VU591/VU590 positions the compound as a high-potency tool for ROMK pharmacology studies, while its near-equivalence to MK-8153 in potency provides a structurally distinct alternative scaffold for medicinal chemistry optimization.

ROMK channel diuretic cardiovascular

HIV-1 Integrase Cross-Reactivity: Differential Polypharmacology Versus Selective ROMK Inhibitors

The target compound inhibits HIV-1 integrase 3'-processing activity with an IC50 of 4,600 nM in a gel-based assay using 32P-labeled DNA substrate after 1 hour [1]. In contrast, the FDA-approved integrase strand transfer inhibitor (INSTI) raltegravir achieves an IC50 of 15–50 nM in cell-free strand transfer assays and effectively blocks viral replication in MT-4 cells at low nanomolar concentrations [2]. While the target compound's integrase activity is ~90- to 300-fold weaker than raltegravir, this dual ROMK/integrase profile is absent in leading ROMK-selective agents such as MK-8153 and VU591, which are not reported to possess antiviral activity [3]. This polypharmacology may be exploitable in combinatorial screening strategies targeting co-morbid cardiovascular and infectious disease pathways.

HIV-1 integrase antiviral polypharmacology

hERG Cardiac Safety Liability: Class-Level Selectivity Context for ROMK Inhibitor Procurement

The target compound has been evaluated in a hERG inhibition assay using whole-cell patch clamp electrophysiology in HEK293 cells at 1,000 nM (ALA889316), though the specific IC50 value remains proprietary . Within the ROMK inhibitor class, hERG selectivity is the primary cardiac safety differentiator: MK-8153 exhibits a ROMK/hERG selectivity ratio of 6,800-fold (ROMK EP IC50 = 5 nM vs. hERG EP IC50 = 34 µM) , ROMK-IN-32 demonstrates a 629-fold window (ROMK IC50 = 35 nM vs. hERG IC50 = 22 µM) , while VU590 shows substantially weaker ROMK potency (IC50 = 290 nM) with off-target Kir7.1 inhibition (IC50 = 8 µM) . Procurement decisions for compounds in this class must account for the fact that ROMK potency alone does not predict hERG liability; the quantitative hERG data gap for the target compound represents a critical parameter requiring in-house determination prior to in vivo diuretic or cardiovascular efficacy studies.

hERG cardiac safety selectivity

Structural Differentiation from 5-Ethyl-6-Methyl Analog: Regioisomeric Impact on Biological Annotation

The closest purchasable structural analog, 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one (CAS 552309-25-8; MW 281.38), differs by the addition of a 5-methyl group and relocation of the ethyl substituent from C-6 (target) to C-5 . Despite sharing the identical 2-thioether side chain, this analog has been screened in a cell-based assay for GPR151 activation (The Scripps Research Institute Molecular Screening Center) and an AlphaScreen assay for FBW7 activators , with no publicly available ROMK or HIV-1 integrase data. The regioisomeric shift fundamentally alters the hydrogen-bonding pattern of the pyrimidinone ring: the target compound retains an N3-H proton capable of hydrogen-bond donation to the ROMK selectivity filter, whereas the 5,6-disubstituted analog's altered tautomeric equilibrium may disrupt this key interaction [1]. This exemplifies why procurement of the precise regioisomer specified by the CAS number is non-negotiable for ROMK-targeted studies.

structure-activity relationship regioisomer pyrimidinone

Optimal Research & Procurement Scenarios for 6-Ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one


ROMK Channel Pharmacology: High-Potency Positive Control for Electrophysiology Studies

With a ROMK IC50 of 10 nM in whole-cell voltage clamp, the compound serves as a high-potency small-molecule control for validating ROMK-dependent potassium flux in isolated nephron segments or recombinant HEK293-hKir1.1 cell lines [1]. Its potency surpasses commonly used tool compounds VU591 (IC50 = 240 nM) and VU590 (IC50 = 290 nM), enabling experiments at lower concentrations that minimize solvent-based cytotoxicity artifacts [2].

Dual-Target Screening: Probing ROMK/Integrase Polypharmacology in Comorbidity Models

The compound's unique combination of ROMK inhibition (IC50 = 10 nM) and HIV-1 integrase cross-reactivity (IC50 = 4,600 nM) supports its deployment as a probe molecule in phenotypic screens exploring the intersection of cardiovascular and antiretroviral pathways [3]. This is particularly relevant for HIV-associated nephropathy (HIVAN) research, where both ion channel dysregulation and viral protein processing contribute to disease progression.

Medicinal Chemistry Starting Point: Structurally Distinct ROMK Scaffold for Lead Optimization

The pyrimidin-4(3H)-one core with a thioether-linked pyrrolidine amide side chain represents a structurally divergent scaffold from the spirocyclic and piperazine-based ROMK inhibitors dominating the patent literature (e.g., MK-8153) . Its simplified architecture (MW 267.35, 3 rotatable bonds) offers a favorable starting point for parallel SAR exploration at the C-6 ethyl position and the thioether linker, with established synthetic accessibility via alkylation of 6-ethyl-2-thiouracil derivatives [1].

Reference Standard for Regioisomer Quality Control in Pyrimidinone Procurement

The well-defined structural identity (CAS 899965-73-2, InChI Key: WVPBGIMSLJLJMI-UHFFFAOYSA-N) and documented divergence from the 5-ethyl-6-methyl regioisomer (CAS 552309-25-8) make this compound a reliable reference standard for analytical method development and batch-to-batch verification in compound management workflows [4]. HPLC-MS or NMR-based identity confirmation against this standard mitigates the risk of regioisomer mis-shipment.

Quote Request

Request a Quote for 6-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.